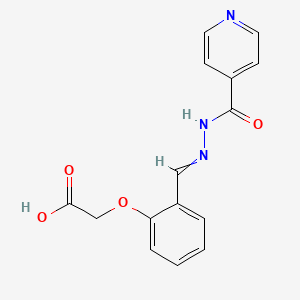
Cpd 377;Isonicophen;Phenoxalid
Vue d'ensemble
Description
Aconiazide is a hydrazone derivative of isoniazid, used in the treatment and prophylaxis of tuberculosis.
Applications De Recherche Scientifique
Enzymatic Natural Halogenation : Chlorine isotopic signatures (δ(37)Cl) of organochlorine compounds, including products of chloroperoxidase (CPO) and flavin-dependent halogenases (FDH), are used to understand their sources and transformations in the environment. Phenolic products of CPO were found to be significantly depleted in (37)Cl, indicating different chlorination mechanisms employed by these enzymes, which has implications for studying organochlorines in nature (Aeppli et al., 2013).
Antimicrobial Effects Against Mycobacterium Tuberculosis : Isoniazid, an isonicotinic acid hydrazide, was found to catalyze the production of catechol from phenol in the presence of H2O2, indicating a potential mechanism for its antimicrobial action against Mycobacterium tuberculosis (Shoeb et al., 1985).
Oligodeoxynucleotide Sensing in Serum : LL-37, a cationic antimicrobial peptide, was shown to enhance the rapid and efficient sensing of CpG motifs in bacterial DNA by human B lymphocytes and plasmacytoid dendritic cells in serum. This research provides insights into rapid microbial DNA recognition and is relevant to studies of CpG/TLR9 agonists in vaccines and cancer therapy (Hurtado & Chen Au Peh, 2009).
Mammalian DNA Topoisomerase I Inhibitors : 1H-Benzimidazole derivatives, specifically targeting mammalian DNA topoisomerase I, have been synthesized and evaluated. Among these, 5-methyl-4-(1H-benzimidazole-2-yl)phenol showed potent inhibition, highlighting the potential of these compounds in pharmacological applications (Alpan, Gunes & Topçu, 2007).
Pharmacological Review of Chlorogenic Acid : Chlorogenic Acid (CGA) is a polyphenol with various biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. Its ability to modulate lipid and glucose metabolism makes it relevant for treating disorders like hepatic steatosis, cardiovascular disease, and diabetes (Naveed et al., 2018).
Degradation of Chlorophenols : Chlorophenols (CPs) are persistent environmental pollutants used in various industrial products. Bacterial degradation is considered an effective and eco-friendly method for removing CPs from the environment. This study reviews the biochemical and genetic basis of the degradation of CPs and their derivatives (Arora & Bae, 2014).
Propriétés
IUPAC Name |
2-[2-[(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-14(20)10-22-13-4-2-1-3-12(13)9-17-18-15(21)11-5-7-16-8-6-11/h1-9H,10H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFXJBQEWLCGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860115 | |
| Record name | (2-{[2-(Pyridine-4-carbonyl)hydrazinylidene]methyl}phenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(Pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]acetic acid | |
CAS RN |
13410-86-1 | |
| Record name | Aconiazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13410-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole](/img/structure/B1199906.png)
![2-[[5-(Ethoxymethyl)-2-methyl-4-pyrimidinyl]amino]-1-(5-methoxy-1,2-dimethyl-3-indolyl)ethanone](/img/structure/B1199907.png)
![4-[4-[(1-Cyclopentyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1199908.png)

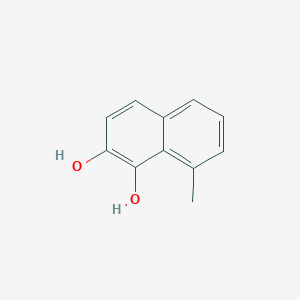

![2-(4-Fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1199913.png)
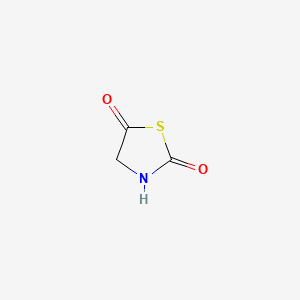
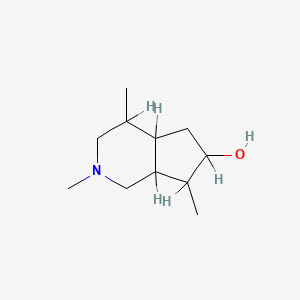
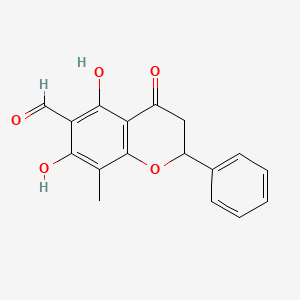
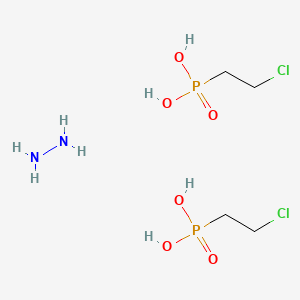

![4-[1-Hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B1199926.png)
